An In-depth Technical Guide to JAG-1 Scrambled Trifluoroacetate: The Essential Negative Control in Notch Signaling Research
An In-depth Technical Guide to JAG-1 Scrambled Trifluoroacetate: The Essential Negative Control in Notch Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of JAG-1 scrambled trifluoroacetate, an indispensable tool for researchers investigating the Notch signaling pathway. As a senior application scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity and validity of your experimental design.
Introduction: The Imperative for a Validated Negative Control
The Jagged-1 (JAG-1) protein is a critical ligand for the Notch receptors, initiating a signaling cascade that governs cell fate decisions, proliferation, and differentiation.[1] The active peptide fragment of JAG-1, corresponding to amino acids 188-204, is widely used to stimulate the Notch pathway in experimental settings. However, the scientific rigor of such studies hinges on the use of a meticulously designed negative control. JAG-1 scrambled trifluoroacetate serves this essential function. It is a peptide with the same amino acid composition as the active JAG-1 (188-204) fragment but with a randomized sequence.[2] This ensures that any observed biological effects are attributable to the specific sequence of the active peptide and not to non-specific factors such as charge, hydrophobicity, or the mere presence of a peptide. The trifluoroacetate (TFA) salt is a common counterion resulting from the solid-phase peptide synthesis and purification process.[3]
Physicochemical Properties and Sequence Comparison
A precise understanding of the molecular characteristics of both the active and scrambled peptides is fundamental to their correct application.
| Feature | JAG-1 (188-204) Active Peptide | JAG-1 Scrambled Peptide |
| Sequence (Single-Letter Code) | CDDYYYGFGCNKFCRPR[4][5] | RCGPDCFDNYGRYKYCF[5] |
| Molecular Formula | C93H124N25O26S3[4] | C93H127N25O26S3[6] |
| Molecular Weight | ~2107.4 g/mol [4] | ~2107.4 g/mol |
| Form | Lyophilized solid | Lyophilized solid |
| Purity | Typically >95% | Typically >95% |
| Counter-ion | Trifluoroacetate (TFA) | Trifluoroacetate (TFA)[6] |
Mechanism of Action: A Disruption of the "Lock and Key"
The Notch signaling pathway is initiated by the binding of a ligand, such as JAG-1, to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes, such as those in the Hes and Hey families.[7]
The specificity of this interaction is akin to a "lock and key" mechanism, where the three-dimensional structure of the JAG-1 active peptide is crucial for binding to the Notch receptor. The JAG-1 scrambled peptide, with its altered primary sequence, is unable to adopt the correct conformation to bind effectively to the Notch receptor. Consequently, it fails to initiate the downstream signaling cascade.
Figure 1: JAG-1 Peptide Interaction with the Notch Receptor.
Experimental Protocols and Data Interpretation
The correct preparation and application of JAG-1 scrambled trifluoroacetate are paramount for generating reliable data.
Peptide Reconstitution and Storage
Causality Behind the Protocol: Trifluoroacetate salts of peptides can be challenging to dissolve directly in aqueous buffers. The use of a small amount of a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) is often necessary to first solubilize the peptide before further dilution in aqueous media.[2] This ensures a homogenous stock solution and prevents peptide aggregation.
Step-by-Step Protocol:
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility.
-
Initial Solubilization: To the vial of lyophilized JAG-1 scrambled trifluoroacetate, add a small volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[8] Gently vortex to ensure complete dissolution.
-
Aqueous Dilution: Further dilute the DMSO stock solution with a sterile aqueous buffer (e.g., phosphate-buffered saline or cell culture medium) to the desired final working concentration. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cellular toxicity.
-
Storage: Aliquot the reconstituted peptide solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
In Vitro Assay: A Case Study in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
Context: A key study demonstrated that the active JAG-1 peptide enhances store-operated Ca2+ entry (SOCE) in human PASMCs, a process linked to the activation of Notch signaling. The JAG-1 scrambled peptide was used as a crucial negative control.[6]
Experimental Workflow:
Figure 3: Logical Flow for In Vivo Studies.
Conclusion: Ensuring Scientific Rigor
JAG-1 scrambled trifluoroacetate is not merely a reagent but a cornerstone of methodologically sound research into the Notch signaling pathway. Its use provides a self-validating system, ensuring that the observed biological phenomena are a direct result of the specific molecular interactions of the active JAG-1 peptide. By understanding its properties, mechanism of inaction, and proper experimental application, researchers can significantly enhance the trustworthiness and impact of their findings.
References
- Nickoloff, B. J., Qin, J. Z., Chaturvedi, V., Bacon, P., D'Ambrosio, D., & Panella, J. (2002). Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma.
- Sethuraman, S., & Raleigh, D. R. (2014). The Notch Ligand Jagged1 as a Target for Anti-Tumor Therapy. Frontiers in oncology, 4, 255.
- Yamamura, H., Yamamura, A., Ogo, T., & Yotsumoto, S. (2014). Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells. American journal of physiology. Cell physiology, 306(9), C871–C878.
- Osathanon, T., Nowwarote, N., & Pavasant, P. (2015). Jagged-1-mediated activation of notch signalling induces adipogenesis of adipose-derived stem cells.
- Katoh, M., & Katoh, M. (2007). Notch ligand, JAG1, is evolutionarily conserved target of canonical WNT signaling pathway in progenitor cells. International journal of molecular medicine, 20(4), 531–536.
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SB-PEPTIDE. (n.d.). JAG-1, scrambled. Retrieved from [Link]
- Cuff, M. A., & Pieri, E. (2021). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International journal of molecular sciences, 22(21), 11527.
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Anaspec. (n.d.). Product Data Sheet: JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand. Retrieved from [Link]
- De-la-Cruz, G., & Wagner, G. (2014). In vivo Enhancement of Peptide Display by MHC class II Molecules with Small Molecule Catalysts of Peptide Exchange. ACS chemical biology, 9(8), 1762–1770.
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Anaspec. (n.d.). JAG-1, Scrambled - 1 mg. Retrieved from [Link]
- Alves, C. M., & Reis, R. L. (2010). Induction of Notch Signaling by Immobilization of jagged-1 on Self-Assembled Monolayers. Biomacromolecules, 11(1), 136–143.
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Wikipedia. (2023, November 28). JAG1. Retrieved from [Link]
- Groff, J. R., & Spinner, N. B. (2024). Functional characterization of 2,832 JAG1 variants supports reclassification for Alagille syndrome and improves guidance for clinical variant interpretation. American journal of human genetics, 111(7), 1335–1349.
- Li, B., & Zhang, Y. (2023). JAG1 is correlated to suppressive immune microenvironment and predicts immunotherapy resistance in lung adenocarcinoma. Frontiers in immunology, 14, 1121696.
- Hoffmann, R., & Knappe, D. (2020). Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model. Frontiers in chemistry, 8, 589.
- National Toxicology Program. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
- Li, M., & Wang, Y. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. International journal of molecular sciences, 25(11), 5828.
- Lineburg, K. E., & Wells, J. W. (2021). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR protocols, 2(4), 100911.
- Tzakos, A. G., & Gkeka, P. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 87–96.
- G-lo, H., & Liu, C. C. (2010). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical chemistry, 82(18), 7769–7775.
- The Royal Society of Chemistry. (n.d.).
- He, L., & Sun, D. (2025).
- Tetko, I. V., & Klimenko, O. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169.
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